N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that contains furan, thiophene, and oxazole rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heteroatoms in its structure makes it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the furan and thiophene intermediates: These intermediates can be synthesized through various methods, including the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.
Coupling of intermediates: The furan and thiophene intermediates are coupled using a suitable linker, such as an ethyl group, under specific reaction conditions.
Oxazole ring formation: The final step involves the formation of the oxazole ring through a cyclization reaction, often using a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the heteroatoms and the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: The compound is studied for its use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The inhibition of these targets can lead to the modulation of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
- N-[2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
- N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-4-carboxamide
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is unique due to the presence of both furan and thiophene rings, which provide a combination of electronic and steric properties that are not found in similar compounds. This makes it a valuable molecule for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-11(9-17-20-10)15(18)16-8-12(13-4-2-6-19-13)14-5-3-7-21-14/h2-7,9,12H,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKPTHBWYRRDNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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